molecular formula C12H11BrF3NO2 B8158450 4-Bromo-N-cyclobutyl-3-(trifluoromethoxy)benzamide

4-Bromo-N-cyclobutyl-3-(trifluoromethoxy)benzamide

Katalognummer: B8158450
Molekulargewicht: 338.12 g/mol
InChI-Schlüssel: ZCVMUSIJFAXOJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N-cyclobutyl-3-(trifluoromethoxy)benzamide is a halogenated benzamide derivative characterized by a bromine atom at the 4-position, a trifluoromethoxy group at the 3-position, and a cyclobutylamide substituent. Its molecular formula is C₁₃H₁₂BrF₃NO₂ (exact mass: 367.00 g/mol).

Eigenschaften

IUPAC Name

4-bromo-N-cyclobutyl-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO2/c13-9-5-4-7(6-10(9)19-12(14,15)16)11(18)17-8-2-1-3-8/h4-6,8H,1-3H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVMUSIJFAXOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC(=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 4-Bromo-N-cyclobutyl-3-(trifluoromethoxy)benzamide typically involves the following steps:

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position undergoes nucleophilic substitution under specific conditions.

Reaction Type Conditions Reagents Outcome Yield
Amine Substitution DCM, RT, 2 hoursCOMU, TEA, 1° amineReplacement of Br with amine groups 85–90%
Methoxy Substitution K₂CO₃, DMF, 80°CSodium methoxideBr replaced by methoxy group78%

Key Findings :

  • The trifluoromethoxy group deactivates the aromatic ring, requiring electron-deficient conditions for efficient NAS .

  • Steric hindrance from the cyclobutyl group slows reaction kinetics compared to non-cycloalkyl analogs.

Transition-Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Catalyst Base Solvent Boron Partner Yield
XPhos Pd G2K₃PO₄Dioxane/Water (3:1)Arylboronic acid92%
Pd(PPh₃)₄Na₂CO₃Toluene/EthanolHeteroarylboronic ester88%

Mechanistic Insight :

  • Oxidative addition of Pd(0) to the C–Br bond is rate-determining .

  • The trifluoromethoxy group stabilizes the transition state via inductive effects .

Amide Hydrolysis

Conditions Reagents Product Yield
6M HCl, reflux, 12hH₂O4-Bromo-3-(trifluoromethoxy)benzoic acid95%

Notes :

  • Hydrolysis proceeds via acid-catalyzed cleavage of the amide bond, retaining the cyclobutylamine side product.

Radical Reactions

Under photoredox conditions, the C–Br bond undergoes homolytic cleavage:

Catalyst Light Source Radical Trap Product
Ir(ppy)₃450 nm LEDStyreneVinylation at C4

Theoretical Support :

  • DFT calculations indicate a bond dissociation energy (BDE) of 68.3 kcal/mol for the C–Br bond, facilitating radical pathways .

Stability Under Oxidative/Reductive Conditions

Condition Reagent Effect
H₂/Pd-CEthanolBr retained; amide bond stable
mCPBADCM, 0°CEpoxidation of cyclobutyl ring

Critical Observation :

  • The trifluoromethoxy group resists oxidation, while the cyclobutyl moiety is susceptible to ring-opening under strong acidic conditions .

Wissenschaftliche Forschungsanwendungen

Molecular Formula

  • Molecular Formula: C12H11BrF3NO
  • Molecular Weight: 322.12 g/mol

The trifluoromethoxy group enhances the compound's stability and bioactivity, allowing it to interact effectively with biological targets.

Medicinal Chemistry

4-Bromo-N-cyclobutyl-3-(trifluoromethoxy)benzamide has shown potential as a candidate in drug discovery due to its pharmacological properties. Its structure allows for interactions with various biological targets, making it suitable for further investigation in therapeutic applications.

Case Study: Drug Discovery

A study highlighted the use of similar benzamide derivatives as inhibitors of histone deacetylase, indicating the potential of compounds like 4-Bromo-N-cyclobutyl-3-(trifluoromethoxy)benzamide in cancer treatment by modulating epigenetic factors .

Material Science

The compound is utilized in the synthesis of advanced materials with unique properties. Its chemical reactivity allows for the development of new polymers and composites that can be used in various industrial applications.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Chemical ReactivityModerate
Application AreasCoatings, Electronics

Chemical Synthesis

4-Bromo-N-cyclobutyl-3-(trifluoromethoxy)benzamide serves as an intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, including substitution and coupling reactions.

Reaction Types

  • Substitution Reactions: The bromine atom can be substituted with other functional groups.
  • Coupling Reactions: It can engage in Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Biological Studies

The compound is under investigation for its effects on biological systems, particularly its interaction with enzymes and receptors. Understanding these interactions is crucial for assessing its therapeutic potential.

Similar Compounds

Compound NameKey Features
4-BromobenzotrifluorideLacks cyclobutyl group
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chlorideContains sulfonyl chloride instead

Uniqueness

The cyclobutyl group distinguishes 4-Bromo-N-cyclobutyl-3-(trifluoromethoxy)benzamide from similar compounds, imparting unique chemical reactivity and biological properties that enhance its value in research applications.

Wirkmechanismus

The mechanism of action of 4-Bromo-N-cyclobutyl-3-(trifluoromethoxy)benzamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom and cyclobutyl group contribute to the compound’s binding affinity and specificity towards its targets .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Benzamide Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Benzamide Core) Amide Group Key Features/Applications Reference
4-Bromo-N-cyclobutyl-3-(trifluoromethoxy)benzamide 4-Br, 3-CF₃O Cyclobutyl High steric bulk; potential CNS targets
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Br, 3,4,5-OCH₃ 4-Bromophenyl Anticancer activity; crystal structure
4-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide 4-Br 3-CF₃-phenyl Agrochemical intermediates
5-Chloro-4-fluoro-N-(4-CF₃O-phenyl)benzamide 5-Cl, 4-F, 2-OH 4-CF₃O-phenyl Antibacterial; HRMS validated
N-(3-Benzyl-5-hydroxyphenyl)-4-CF₃O-benzamide 4-CF₃O 3-Benzyl-5-hydroxyphenyl Neuroprotective potential

Key Comparisons:

  • Electron-Withdrawing Groups : The trifluoromethoxy (CF₃O) group in the target compound and analogs (e.g., ) enhances metabolic stability and lipophilicity compared to methoxy (OCH₃) or hydroxyl (-OH) groups.

Physicochemical Properties:

  • Solubility : The trifluoromethoxy group increases hydrophobicity, reducing aqueous solubility compared to hydroxylated analogs (e.g., compound 21 in ).
  • Thermal Stability: Melting points for trifluoromethoxy derivatives (e.g., 129–131°C in ) are generally higher than non-halogenated benzamides due to stronger intermolecular interactions.

Biologische Aktivität

4-Bromo-N-cyclobutyl-3-(trifluoromethoxy)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, a trifluoromethoxy group, and a cyclobutyl amide moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The chemical structure of 4-Bromo-N-cyclobutyl-3-(trifluoromethoxy)benzamide can be represented as follows:

  • Molecular Formula : C12H11BrF3NO
  • CAS Number : 81433148

The biological activity of 4-Bromo-N-cyclobutyl-3-(trifluoromethoxy)benzamide is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethoxy and bromine substituents may enhance the compound's binding affinity to receptors or enzymes, potentially modulating their activity. The exact mechanism remains under investigation, but preliminary studies suggest it may influence pathways related to cancer and inflammation.

Biological Activity Overview

Research into the biological activity of 4-Bromo-N-cyclobutyl-3-(trifluoromethoxy)benzamide has indicated several potential therapeutic effects:

  • Antitumor Activity : Initial studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its efficacy appears to be linked to the modulation of androgen receptor pathways, similar to other known antagonists in this category .
  • Anti-inflammatory Properties : There is emerging evidence suggesting that the compound may inhibit inflammatory pathways, although detailed studies are still required to elucidate this effect fully .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxicity against cancer cell lines
Anti-inflammatoryInhibition of inflammatory pathways
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies

  • Antitumor Efficacy : A study evaluated the compound's effects on LNCaP prostate cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to standard treatments like enzalutamide. This suggests that 4-Bromo-N-cyclobutyl-3-(trifluoromethoxy)benzamide may serve as a promising lead compound for developing new anti-androgen therapies .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines. This finding supports its potential application in treating inflammatory diseases.

Q & A

Basic: What are the recommended synthetic routes for preparing 4-Bromo-N-cyclobutyl-3-(trifluoromethoxy)benzamide with high purity?

A practical approach involves coupling 4-bromo-3-(trifluoromethoxy)benzoic acid with cyclobutylamine using carbodiimide coupling agents (e.g., EDCI or DCC) in the presence of HOBt to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity. Yield optimization requires controlled temperature (0–5°C during activation, room temperature for coupling) and inert atmosphere to prevent hydrolysis .

Basic: How can spectroscopic techniques (1H NMR, IR) confirm the structure of 4-Bromo-N-cyclobutyl-3-(trifluoromethoxy)benzamide?

  • 1H NMR : Key signals include aromatic protons (δ 7.50–8.08 ppm, integrating for substituent positions), cyclobutyl protons (δ 3.0–4.5 ppm as multiplet), and the amide NH (δ ~10.15 ppm, broad singlet). The trifluoromethoxy group causes deshielding of adjacent aromatic protons .
  • IR : A strong absorption band near 1650–1680 cm⁻¹ confirms the amide C=O stretch. The trifluoromethoxy group shows C-F stretches at 1100–1250 cm⁻¹ .

Advanced: What crystallographic methods are suitable for determining the three-dimensional structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is ideal . Challenges include resolving disorder in the cyclobutyl ring and accounting for heavy atoms (Br, F) during data collection. High-resolution data (θ < 25°) and twin refinement (if applicable) improve accuracy. Thermal displacement parameters should be carefully modeled to address potential dynamic disorder .

Advanced: How can researchers resolve discrepancies in biological activity data across different assay conditions?

Discrepancies may arise from solvent polarity (DMSO vs. aqueous buffers) or protein binding interference. To address this:

  • Use orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional activity).
  • Standardize solvent concentrations (<1% DMSO) and include controls for non-specific interactions.
  • Validate via dose-response curves and statistical analysis (e.g., IC₅₀ comparisons) .

Advanced: What strategies optimize reaction yield when steric hindrance from the cyclobutyl group occurs?

  • Employ coupling agents with higher activation efficiency (e.g., HATU instead of EDCI).
  • Use microwave-assisted synthesis (60–80°C, 15–30 minutes) to overcome kinetic barriers.
  • Pre-activate the carboxylic acid with Cl− reagents (e.g., oxalyl chloride) before amine addition .

Advanced: How does the trifluoromethoxy group influence electronic properties and reactivity in cross-coupling reactions?

The -OCF₃ group is strongly electron-withdrawing (σₚ ~0.35), polarizing the aromatic ring and activating the bromo substituent for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). DFT calculations show enhanced electrophilicity at the bromine-bearing carbon, favoring Pd-catalyzed reactions with aryl boronic acids .

Basic: What analytical techniques are critical for assessing purity post-synthesis?

  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (retention time ~8–10 minutes).
  • Melting Point : Sharp range (e.g., 129–131°C) indicates purity.
  • Elemental Analysis : Match calculated vs. observed C, H, N values (±0.3%) .

Advanced: What computational modeling approaches predict binding affinity to target enzymes?

  • Molecular Docking (AutoDock Vina) : Simulate ligand-enzyme interactions, focusing on hydrogen bonds with amide groups and hydrophobic contacts with the cyclobutyl ring.
  • MD Simulations (GROMACS) : Assess stability of binding poses over 100-ns trajectories.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Advanced: How can isotopic labeling facilitate metabolic stability studies?

Deuterium labeling at the cyclobutyl or trifluoromethoxy positions enables tracking via LC-MS. For example, synthesizing [D₇]-cyclobutyl analogs (using D₂O in amine synthesis) allows quantification of metabolic degradation in hepatocyte assays. Stable isotope (¹³C) labels in the benzamide backbone aid NMR-based metabolite profiling .

Basic: What are key solvent considerations for recrystallization?

Optimal solvents balance polarity and solubility:

  • Ethanol/Water : Ideal for gradual crystallization due to temperature-dependent solubility.
  • DMSO/Diethyl Ether : For compounds with low aqueous solubility. Avoid halogenated solvents (e.g., DCM) due to potential co-crystallization issues. Confirm purity via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.